![molecular formula C14H12O2 B11889580 1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone CAS No. 62019-35-6](/img/structure/B11889580.png)
1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone is an organic compound with the molecular formula C14H12O2. It is a derivative of naphthofuran and is known for its unique chemical structure, which combines a naphthalene ring with a furan ring. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
The synthesis of 1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone typically involves the cyclization of 1-(aryl/alkyl(arylthio)methyl)-naphthalen-2-ol and pyridinium bromides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method yields the desired compound in good quantities . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone involves its interaction with molecular targets such as NF-κB. By inhibiting the activity of NF-κB, the compound can interfere with the signaling pathways that regulate cell proliferation and survival, making it a potential candidate for anticancer therapy . The exact molecular pathways and targets involved in its action are still under investigation.
Comparación Con Compuestos Similares
1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Furanyl)ethanone: This compound has a similar furan ring but lacks the naphthalene structure, making it less complex and potentially less active in certain biological applications.
2-Acetylfuran: Another related compound, which is used as a flavoring agent and intermediate in the synthesis of pharmaceuticals.
Naphtho[2,3-c]furan-1(3H)-one: This compound has a similar naphthofuran structure but differs in its functional groups and overall reactivity.
The uniqueness of this compound lies in its combined naphthalene and furan rings, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
62019-35-6 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
1-(1,2-dihydrobenzo[e][1]benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-9(15)14-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14/h2-7,14H,8H2,1H3 |
Clave InChI |
KJKJIEQUAGACDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


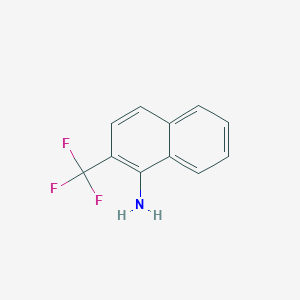
![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)
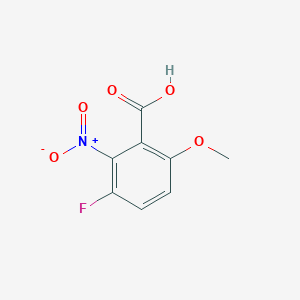
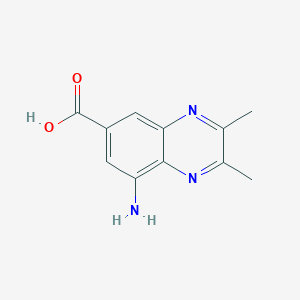

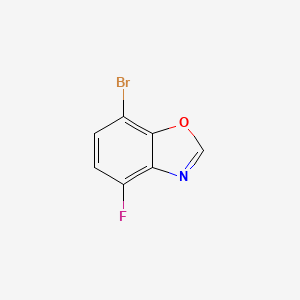


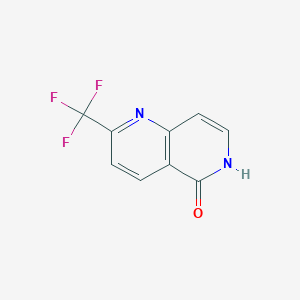
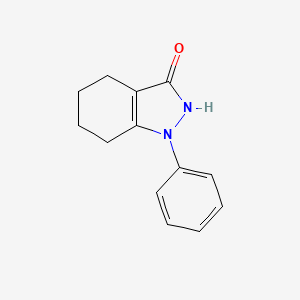



![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)
